2-(2,4-Dimethylphenyl)cyclobutan-1-amine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H17N/c1-8-3-4-10(9(2)7-8)11-5-6-12(11)13/h3-4,7,11-12H,5-6,13H2,1-2H3 |
InChI Key |
NCTDAHSPXWJWFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCC2N)C |
Origin of Product |
United States |
Preparation Methods
Key Findings:
- Photoredox catalysis using Ru(bpy)₃₂ and BF₃·Et₂O in deoxygenated methanol facilitates the formation of cyclobutane derivatives with aromatic substitutions via radical pathways.
- The process involves electrophilic amination of pyrrolidines, which can be adapted for aromatic amines, including dimethylphenyl derivatives.
- The reaction mechanism involves formation of a 1,4-biradical intermediate, enabling intramolecular cyclization to form the cyclobutane ring.
Data Table 1: Summary of Radical Cyclobutane Synthesis
| Reagent/Conditions | Yield (%) | Key Features | Reference |
|---|---|---|---|
| Ru(bpy)₃₂, BF₃·Et₂O, deoxygenated MeOH | 23-35 | Radical pathway, aromatic substitution | |
| Hypervalent iodine reagents (HTIB, PIDA) | 69-79 | Electrophilic amination, stereospecific |
Cycloaddition and Ring Contraction Strategies
[2+2] Cycloaddition of aromatic precursors with alkenes or alkynes is a classical approach. However, for the specific substitution pattern, ring contraction methods are more suitable.
Notable Method:
- Pyrrolidine contraction using hypervalent iodine reagents, such as hydroxy(tosyloxy)iodobenzene, with ammonium carbamate as an ammonia surrogate, yields cyclobutane derivatives with high stereospecificity.
- The process involves nitrogen extrusion and radical intermediates, leading to the formation of the cyclobutane core with aromatic substituents.
Data Table 2: Ring Contraction for Cyclobutane Formation
| Substrate | Reagent | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Pyrrolidine derivative | HTIB + NH₄CO₃ | 69-79 | 25-48 hours, TFE solvent |
Aromatic Substitution and Functional Group Transformations
The aromatic ring, specifically the 2,4-dimethylphenyl group, is introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on pre-formed cyclobutane intermediates.
Typical Procedure:
- Starting from a cyclobutane precursor bearing reactive functional groups, selective substitution with 2,4-dimethylphenyl groups can be achieved via Suzuki or Stille coupling if halogenated intermediates are available.
- Alternatively, direct aromatic substitution using electrophilic reagents under controlled conditions can install the 2,4-dimethylphenyl moiety.
Data Table 3: Aromatic Substitution Methods
Notes on Stereochemistry and Optimization
The stereochemistry of the cyclobutane ring can be controlled via reaction conditions and choice of reagents . Radical pathways tend to favor stereospecific outcomes, while photochemical methods can be fine-tuned to favor cis or trans isomers.
Optimization Strategies:
- Use of chiral catalysts or temp control to enhance stereoselectivity.
- Reaction time and solvent choice significantly influence yield and stereochemistry, as demonstrated in the hypervalent iodine-mediated syntheses.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Halogenated compounds, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutanamines.
Scientific Research Applications
2-(2,4-Dimethylphenyl)cyclobutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below summarizes key properties of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine and related compounds:
* Calculated data based on structural analogs; experimental values may vary.
Key Observations:
Substituent Effects: The 2,4-dimethylphenyl group in the target compound introduces electron-donating methyl groups, increasing hydrophobicity (XlogP ~3.0–3.5 estimated) compared to the 2-chlorophenyl analog (XlogP 2.2). Cyclobutane Ring Strain: The strained four-membered ring in cyclobutane derivatives likely increases reactivity compared to non-cyclic analogs (e.g., 1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine), which have flexible backbones .
Molecular Weight and Complexity: The target compound’s molecular weight (~175.28) is lower than the chloro analog (181.66) due to methyl groups replacing chlorine.
Biological Activity
2-(2,4-Dimethylphenyl)cyclobutan-1-amine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique cyclobutane structure combined with a dimethylphenyl group suggests potential interactions with biological systems, making it a candidate for further investigation into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclobutane ring which contributes to its rigidity and potential biological activity. The presence of the amine group allows for various modifications, enhancing its utility in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interactions with receptors and enzymes. The following sections detail its mechanisms of action, therapeutic potentials, and relevant studies.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.
- Enzyme Modulation : Its amine functionality suggests potential inhibition or activation of enzymes involved in metabolic processes.
Further studies are necessary to elucidate the exact molecular targets and pathways involved.
In Vitro Studies
Several studies have explored the biological effects of this compound:
- Neuropharmacological Effects : Preliminary investigations suggest that the compound may influence neurotransmitter systems, potentially offering insights into its use in treating neurological disorders.
- Anti-inflammatory Properties : Research indicates that derivatives of this compound could exhibit anti-inflammatory effects, making them candidates for developing treatments for conditions like arthritis.
- Toxicity and Safety Profiles : Toxicological assessments have been conducted to evaluate the safety of this compound. Results indicate moderate toxicity levels, necessitating further investigation into its safety for therapeutic use.
Case Studies
A notable case study involved the synthesis and evaluation of analogs of this compound. These studies highlighted:
- Structure-Activity Relationship (SAR) : Variations in the cyclobutane ring and substitutions on the phenyl group significantly affected biological activity.
- Pharmacokinetics : Studies demonstrated that certain analogs exhibited favorable pharmacokinetic properties, including absorption and distribution profiles conducive to drug development.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
